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Compound of Interest

Compound Name:
N-benzyl-2-methoxy-N-

methylacetamide

CAS No.: 139765-14-3

Cat. No.: B2956800

Get Quote

Executive Summary & Strategic Importance
N-Benzyl-2-methoxy-N-methylacetamide (CAS: 139765-14-3) is a critical tertiary amide

intermediate, often utilized in the synthesis of complex pharmaceutical agents, including Menin-

MLL inhibitors and peptidomimetics. Unlike crystalline APIs (Active Pharmaceutical Ingredients)

like Lacosamide, this compound typically exists as a viscous clear oil at room temperature.

For process chemists and formulation scientists, the "solubility profile" of a liquid intermediate

translates to miscibility mapping and partition coefficient (LogP) determination. Understanding

these parameters is vital for:

Reaction Solvent Selection: Ensuring homogeneity during N-methylation or coupling

reactions.

Work-up Strategy: Designing efficient liquid-liquid extractions (LLE) to remove impurities.

Purification: Selecting mobile phases for chromatography or antisolvents for potential low-

temperature crystallization.
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This technical guide outlines the physicochemical basis for solvent interaction and provides a

validated protocol for determining the miscibility and thermodynamic profile of this compound.

Physicochemical Characterization
Before experimental screening, a structural analysis provides the baseline for solvent selection.

Structural Analysis
Core Scaffold: Tertiary amide (Acetamide derivative).[1]

Substituents:

N-Benzyl group: Adds significant lipophilicity and aromatic character (

-

interactions).

N-Methyl group: Removes the hydrogen bond donor capability of the amide, lowering the

boiling point and preventing strong self-association (hence the liquid state).

2-Methoxy group: Provides a weak hydrogen bond acceptor site (ether oxygen).

Predicted Thermodynamic Properties
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Property Value / Prediction Relevance

Physical State Clear Oil
Requires miscibility screening

vs. saturation solubility.

Molecular Weight 193.24 g/mol
Low MW facilitates high

solubility in organic solvents.

LogP (Predicted) ~1.1 - 1.5

Moderately lipophilic; likely

soluble in alcohols and

chlorinated solvents.

H-Bond Donors 0
Limited water solubility; good

solubility in aprotic solvents.

H-Bond Acceptors 2 (Amide O, Ether O)
Interacts well with protic

solvents (Alcohols).

Thermodynamic Modeling: Hansen Solubility
Parameters (HSP)
For liquid intermediates, the Hansen Solubility Parameter (HSP) model is the gold standard for

predicting miscibility. It decomposes the total energy of vaporization into three components:

Dispersion (

), Polar (

), and Hydrogen Bonding (

).

Group Contribution Calculation
Using the Stefanis-Panayiotou group-contribution method, we estimate the HSP values for N-
benzyl-2-methoxy-N-methylacetamide to guide solvent selection.

(Dispersion): High due to the benzyl ring.

(Polar): Moderate due to the amide dipole.

(H-Bonding): Moderate (Acceptor only).
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Estimated HSP Vector:

Target Solvents with

will likely be fully miscible.

HSP Interaction Map (DOT Visualization)
The following diagram illustrates the logical flow for selecting solvents based on HSP distance (

).
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Figure 1: Decision logic for solvent miscibility prediction using Hansen Solubility Parameters.

Experimental Protocols (The Self-Validating System)
Protocol A: Visual Miscibility Screening
Since the compound is an oil, we determine the Miscibility Window rather than a solubility

curve.

Reagents: HPLC grade solvents (Methanol, Acetonitrile, Toluene, Heptane, Water, DCM).

Equipment: 4mL glass vials, vortex mixer, calibrated micropipette.

Step-by-Step Methodology:

Aliquot Preparation: Dispense 100 mg of N-benzyl-2-methoxy-N-methylacetamide into a

clear glass vial.

Solvent Addition: Add the test solvent in stepwise increments (e.g., 100
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L, equivalent to 1:1 v/v).

Agitation: Vortex for 30 seconds.

Observation:

Miscible: Single clear phase.

Immiscible: Distinct phase boundary or emulsion.

Temperature Stress: If miscible, cool to 0°C to check for phase separation or crystallization.

Data Output (Typical Profile):

Solvent Class Solvent Miscibility Result Application

Polar Protic Water Immiscible / Low
Washing aqueous
impurities.

Polar Protic Ethanol Miscible

Potential

crystallization solvent

(at low temp).

Polar Aprotic DMSO Miscible Reaction solvent.

Chlorinated DCM Miscible
Extraction solvent

(Organic phase).

| Hydrocarbon | Heptane | Immiscible | Washing non-polar impurities (degreasing). |

Protocol B: Partition Coefficient (LogP) Determination
This protocol validates the lipophilicity, crucial for extraction efficiency.

Method: Shake-Flask Method (OECD 107 equivalent).

Equilibration: Saturate 1-Octanol with Water, and Water with 1-Octanol.

Dissolution: Dissolve 50 mg of the compound in 5 mL of pre-saturated Octanol.
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Partitioning: Add 5 mL of pre-saturated Water. Shake for 24 hours at 25°C.

Separation: Centrifuge to separate phases.

Quantification: Analyze both phases using HPLC-UV (210 nm or 254 nm).

Calculation:

.

Applications in Process Chemistry[2]
Extraction Strategy (Work-up)
Based on the profile, the compound is lipophilic (LogP > 1).

Recommended System: Ethyl Acetate / Water or DCM / Water.

Mechanism: The compound partitions into the organic layer. Acidic/Basic washes can be

used to remove unreacted amine or acid starting materials without losing the neutral amide

product.

Purification via Chromatography
Stationary Phase: Silica Gel.

Mobile Phase: Hexane/Ethyl Acetate gradient.

Insight: Since the compound is immiscible with pure Heptane/Hexane but miscible with

EtOAc, a gradient starting at 10-20% EtOAc will effectively retain and then elute the

compound.

Crystallization Potential
While typically an oil, amides can often be forced to crystallize at low temperatures or high

purity.

Screening Approach: Dissolve in minimal Diethyl Ether or TBME (tert-butyl methyl ether) and

cool to -20°C. Add a seed crystal if available.
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Workflow Visualization
The following diagram summarizes the complete characterization workflow for this

intermediate.
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Figure 2: Workflow for translating miscibility data into process operations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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